(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone
Description
“(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone” is a synthetic organic compound featuring a pyridine core substituted with a trifluoromethyl group at the 6-position and a 4-methylpiperazinyl moiety linked via a ketone bridge. This compound is structurally categorized as a pyridine derivative with applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by trifluoromethyl and piperazine functionalities.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-17-4-6-18(7-5-17)11(19)9-2-3-10(16-8-9)12(13,14)15/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLMNTCXVXWJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone typically involves the reaction of 4-methylpiperazine with 6-(trifluoromethyl)-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of active ingredients.
Mechanism of Action
The mechanism of action of (4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs are methanone derivatives with pyridine or phenyl cores modified by trifluoromethyl, piperazine, or related substituents. Below is a comparative analysis based on molecular structure, physicochemical properties, and inferred bioactivity:
Key Differences and Implications
Pyridazine derivatives (e.g., ) exhibit distinct electronic profiles, which may favor interactions with ATP-binding pockets in kinases.
Substituent Positioning :
- The trifluoromethyl group at the 6-position on pyridine (target) contrasts with analogs bearing CF₃ on phenyl rings (e.g., ). This placement may enhance metabolic stability compared to phenyl-CF₃ groups, which are more susceptible to oxidative degradation.
Piperazine vs. Pyrrolidine: The 4-methylpiperazine group (target) offers two basic nitrogen atoms, improving water solubility and enabling salt formation.
Biological Activity :
- Compounds with dual aryl systems (e.g., ) show stronger π-π stacking interactions, making them candidates for CNS targets like serotonin receptors.
- Pyrazole-containing derivatives (e.g., ) are often associated with kinase inhibition due to their planar geometry and hydrogen-bonding capacity.
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s trifluoromethyl group increases LogP (~3.5 estimated) compared to fluorophenyl analogs (LogP ~2.8 for ), suggesting better membrane permeability.
- Solubility : The 4-methylpiperazine moiety improves aqueous solubility (predicted >50 µM) relative to pyrrolidine-based analogs .
Biological Activity
The compound (4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone , also known by its CAS number 1092346-41-2, belongs to a class of chemical compounds that exhibit significant biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Molecular Formula and Characteristics
- Molecular Formula : C14H16F3N3O
- Molar Mass : 299.30 g/mol
- CAS Number : 1092346-41-2
This compound features a piperazine ring substituted with a trifluoromethyl group and a pyridine moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The mechanism of action appears to involve the inhibition of key signaling pathways that promote cell proliferation and survival.
Case Study: NSCLC Inhibition
A study demonstrated that this compound effectively inhibited the growth of NSCLC cells with a reported IC50 value in the nanomolar range. It was shown to selectively target RET-positive cancer cells, suggesting its potential as a targeted therapy for specific cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, indicating its potential as an antibacterial agent.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone Diameter (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 18 | Strong (+++) |
| Escherichia coli | 12 | Medium (++) |
| Pseudomonas aeruginosa | 10 | Weak (+) |
These results highlight the compound's potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its molecular structure. Variations in substituents on the piperazine and pyridine rings can significantly alter its pharmacological properties. For instance:
- Trifluoromethyl Group : Enhances lipophilicity and may increase binding affinity to biological targets.
- Piperazine Substitution : Modifications can lead to changes in receptor selectivity and potency.
Q & A
Q. What are the established synthetic routes for (4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 4-methylpiperazine with a trifluoromethyl-substituted pyridine intermediate via nucleophilic substitution or amidation.
- Step 2 : Purification using column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) .
- Optimization : Reaction yields improve under anhydrous conditions (e.g., THF or DMF as solvents), with catalytic bases like triethylamine (10–20 mol%) and temperatures maintained at 60–80°C .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the piperazine and pyridine moieties. Key signals include the trifluoromethyl group ( ~120–125 ppm in F NMR) and methylpiperazino protons ( 2.3–3.1 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by UV detection at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak [M+H] at m/z 342.12 .
Q. What are the primary solubility and stability considerations for this compound in biological assays?
- Solubility : Poor aqueous solubility (logP ~2.8) necessitates DMSO stock solutions (10 mM). For in vitro assays, dilute in PBS or cell media (final DMSO <0.1%) .
- Stability : Degrades under prolonged light exposure; store at –20°C in amber vials. Stability in plasma: >90% intact after 24 hours (37°C) .
Q. How is the compound’s purity validated, and what impurities are commonly observed?
- Validation : Combustion analysis (C, H, N) within ±0.4% of theoretical values.
- Impurities : Residual solvents (e.g., DMF <500 ppm) and unreacted intermediates (e.g., 6-(trifluoromethyl)nicotinic acid) detected via GC-MS or LC-MS .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Target Binding : Radioligand displacement assays (e.g., α4β2 nicotinic acetylcholine receptors, IC determination) .
- Cytotoxicity : MTT assay in HEK-293 or SH-SY5Y cells (48-hour exposure, EC >100 µM suggests low toxicity) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Docking Studies : Use AutoDock Vina to model interactions with targets like α4β2 nAChRs. The trifluoromethyl group enhances hydrophobic binding, while the piperazine moiety engages in hydrogen bonding .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. What strategies address low yields in large-scale synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) improve efficiency .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., overalkylation) and enhance reproducibility .
Q. How do structural modifications impact biological activity? (SAR Analysis)
Q. How can contradictory data in receptor selectivity studies be resolved?
- Assay Variability : Compare radioligand (e.g., H-epibatidine) vs. fluorescent probes (e.g., FLIPR Calcium Assay). Discrepancies arise from differential desensitization kinetics .
- Species Differences : Human vs. rodent receptor isoforms (e.g., α4β2 vs. α4β4) exhibit varying ligand affinities .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Pharmacokinetics : Rodent IV/PO dosing (5 mg/kg). Plasma half-life (~3.5 hours) and brain-to-plasma ratio (0.6) measured via LC-MS/MS .
- Efficacy Models : Neuropathic pain (chronic constriction injury in rats) or cognitive enhancement (Morris water maze) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
